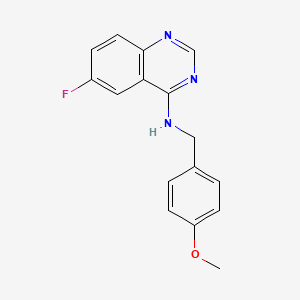![molecular formula C21H27N3O4 B12160374 2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B12160374.png)
2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an azepinoquinazoline core with a tetrahydropyran moiety, making it an interesting subject for chemical and pharmacological studies.
准备方法
合成路线和反应条件
2-[(12-氧代-6,7,8,9,10,12-六氢氮杂卓[2,1-b]喹啉-2-基)氧基]-N-(四氢-2H-吡喃-4-基甲基)乙酰胺的合成通常涉及多个步骤:
氮杂卓喹啉核心的形成: 该步骤通常从在酸性或碱性条件下将适当的前体环化开始,形成氮杂卓喹啉环系。
引入氧代基: 位于12位的氧代基可以通过使用高锰酸钾或三氧化铬等试剂的氧化反应引入。
连接四氢吡喃部分: 这涉及氮杂卓喹啉中间体与四氢吡喃衍生物的反应,通常通过亲核取代或加成反应进行。
最终偶联: 最后一步涉及在促进酰胺键形成的条件下,将中间体与乙酰胺偶联,例如使用 EDCI (1-乙基-3-(3-二甲基氨基丙基)碳二亚胺) 或 DCC (二环己基碳二亚胺) 等偶联剂。
工业生产方法
该化合物的工业生产可能会遵循类似的合成路线,但规模更大,并针对产量、纯度和成本效益进行优化。这可能涉及连续流动反应器,以更好地控制反应条件,并使用自动化系统实时监控和调整参数。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,尤其是在四氢吡喃部分,导致形成各种氧化衍生物。
还原: 还原反应可以针对氧代基,在温和条件下使用硼氢化钠等试剂将其转化为羟基。
取代: 该化合物可以参与亲核取代反应,尤其是在氮杂卓喹啉环中氮原子附近的位点。
常用试剂和条件
氧化: 高锰酸钾、三氧化铬。
还原: 硼氢化钠、氢化锂铝。
取代: 卤代烷烃、胺或硫醇等亲核试剂。
主要产物
氧化: 羟基化衍生物。
还原: 醇衍生物。
取代: 各种取代的氮杂卓喹啉衍生物。
科学研究应用
化学
在化学中,该化合物因其独特的结构特性和反应性而被研究。它作为模型化合物,用于理解氮杂卓喹啉衍生物在各种化学反应中的行为。
生物学
在生物学上,该化合物因其作为药理学剂的潜力而被研究。其结构表明它可以与生物靶标(如酶或受体)相互作用,使其成为药物开发的候选者。
医学
在医学上,研究集中在它潜在的治疗应用上。该化合物调节生物通路的能力使其在治疗癌症、神经系统疾病或传染病等疾病方面具有潜在的用途。
工业
在工业上,该化合物可用于开发新型材料或作为合成更复杂分子的中间体。
作用机理
2-[(12-氧代-6,7,8,9,10,12-六氢氮杂卓[2,1-b]喹啉-2-基)氧基]-N-(四氢-2H-吡喃-4-基甲基)乙酰胺的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括参与关键生物通路中的酶、受体或其他蛋白质。该化合物的结构使其能够进入活性位点或结合口袋,从而调节这些靶标的活性并发挥其作用。
作用机制
The mechanism of action of 2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and thereby exerting its effects.
相似化合物的比较
类似化合物
氮杂卓喹啉衍生物: 具有类似核心结构但取代基不同的化合物。
四氢吡喃衍生物: 具有四氢吡喃部分但缺少氮杂卓喹啉核心的化合物。
独特性
2-[(12-氧代-6,7,8,9,10,12-六氢氮杂卓[2,1-b]喹啉-2-基)氧基]-N-(四氢-2H-吡喃-4-基甲基)乙酰胺的独特之处在于它同时结合了氮杂卓喹啉和四氢吡喃结构。
属性
分子式 |
C21H27N3O4 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC 名称 |
N-(oxan-4-ylmethyl)-2-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)oxy]acetamide |
InChI |
InChI=1S/C21H27N3O4/c25-20(22-13-15-7-10-27-11-8-15)14-28-16-5-6-18-17(12-16)21(26)24-9-3-1-2-4-19(24)23-18/h5-6,12,15H,1-4,7-11,13-14H2,(H,22,25) |
InChI 键 |
JNZUUAXYBNRKEZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=NC3=C(C=C(C=C3)OCC(=O)NCC4CCOCC4)C(=O)N2CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-methoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12160294.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B12160295.png)
![methyl 5-[2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B12160300.png)
![2,4,6,6-tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione](/img/structure/B12160306.png)

![N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12160332.png)
![N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12160340.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12160348.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(Z)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12160352.png)
![4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide](/img/structure/B12160360.png)
![ethyl 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12160361.png)
![methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12160366.png)
![N-(2-methoxyethyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12160372.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B12160380.png)
